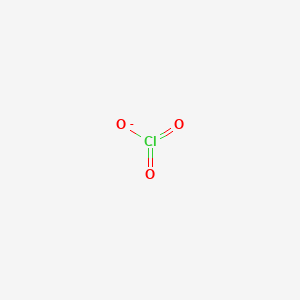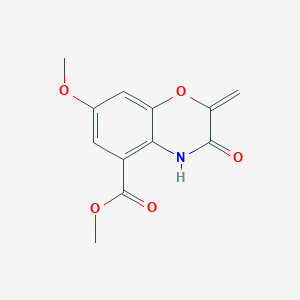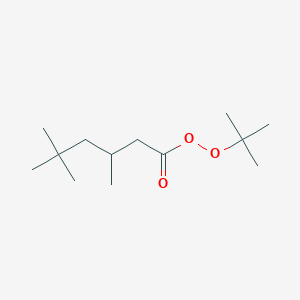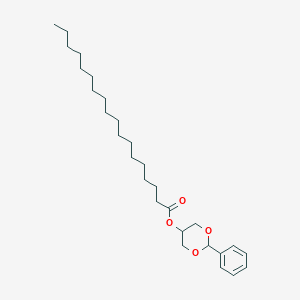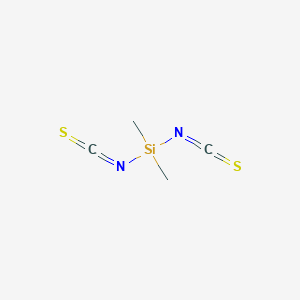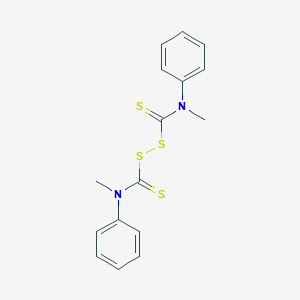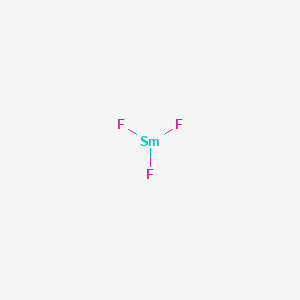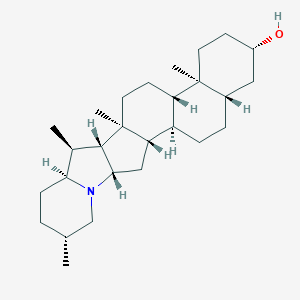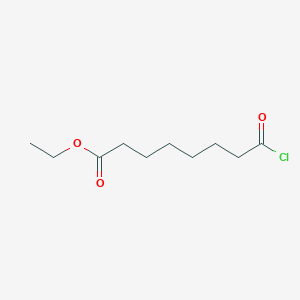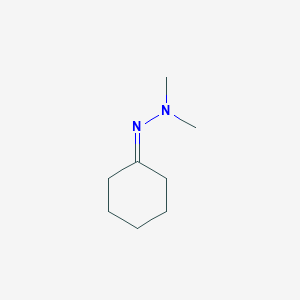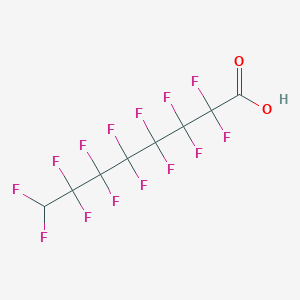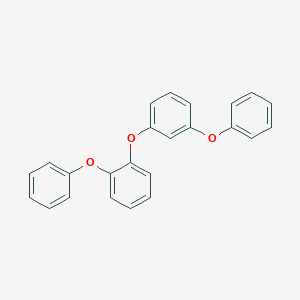
1-phenoxy-2-(3-phenoxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenoxy-2-(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C24H18O3 and a molecular weight of 354.4 g/mol . This compound is characterized by its complex aromatic structure, which includes multiple phenoxy groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-2-(3-phenoxyphenoxy)benzene typically involves the reaction of phenol derivatives with benzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where phenol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-phenoxy-2-(3-phenoxyphenoxy)benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures ranging from 25°C to 100°C.
Reduction: LiAlH4, NaBH4, anhydrous conditions, temperatures ranging from 0°C to 50°C.
Substitution: Halogens, nitrating agents, Lewis acids, temperatures ranging from 0°C to 50°C
Major Products
Oxidation: Phenoxy acids
Reduction: Phenoxy alcohols
Substitution: Halogenated or nitrated phenoxy derivatives
Scientific Research Applications
1-phenoxy-2-(3-phenoxyphenoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenoxy-2-(3-phenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to aromatic receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-phenoxy-2-(4-phenoxyphenoxy)-
- Benzene, 1-phenoxy-2-(2-phenoxyphenoxy)-
- Benzene, 1-phenoxy-3-(3-phenoxyphenoxy)-
Uniqueness
1-phenoxy-2-(3-phenoxyphenoxy)benzene is unique due to its specific arrangement of phenoxy groups, which imparts distinct chemical and physical properties. This unique structure influences its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
10469-81-5 |
|---|---|
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenoxy-2-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-10-19(11-4-1)25-21-14-9-15-22(18-21)27-24-17-8-7-16-23(24)26-20-12-5-2-6-13-20/h1-18H |
InChI Key |
ASWMPWPWHHXCKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Key on ui other cas no. |
10469-81-5 |
Synonyms |
1-Phenoxy-2-(3-phenoxyphenoxy)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


